molecular formula C8H5F3O2 B2431954 4-(Difluoromethyl)-2-fluorobenzoic acid CAS No. 1270981-57-1

4-(Difluoromethyl)-2-fluorobenzoic acid

Cat. No.: B2431954
CAS No.: 1270981-57-1
M. Wt: 190.121
InChI Key: LGLMIWMIGJDPNZ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-fluorobenzoic acid is an organic compound that features both difluoromethyl and fluorine substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-fluorobenzoic acid typically involves the introduction of difluoromethyl and fluorine groups onto a benzoic acid scaffold. One common method includes the difluoromethylation of a pre-fluorinated benzoic acid derivative. This can be achieved through various difluoromethylation reagents and catalysts, such as difluorocarbene precursors and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing robust and scalable methods. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-fluorobenzoic acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, such as palladium and copper, as well as various difluoromethylation reagents like difluorocarbene precursors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

4-(Difluoromethyl)-2-fluorobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-(Difluoromethyl)-2-fluorobenzoic acid can be compared with other fluorinated benzoic acids and difluoromethylated compounds. Similar compounds include:

  • 4-(Trifluoromethyl)-2-fluorobenzoic acid
  • 4-(Difluoromethyl)-benzoic acid
  • 2-Fluorobenzoic acid

The uniqueness of this compound lies in its specific combination of difluoromethyl and fluorine substituents, which can impart distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

4-(difluoromethyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLMIWMIGJDPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270981-57-1
Record name 4-(difluoromethyl)-2-fluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(difluoromethyl)-2-fluorobenzoate (61 mg, 0.27 mmol) in THF (2.7 mL), was added a solution of lithium hydroxide, monohydrate (170 mg, 4.0 mmol) in water (0.90 mL). The mixture was stirred for 3.5 hours. Hydrochloric acid (1 N) was added to adjust the pH to 2, and the product was extracted with ethyl acetate. The extracts were washed twice with water, once with brine, dried over sodium sulfate and concentrated to afford crude acid, used directly in the next step (51 mg, 99%). 1H NMR (300 MHz, d6-dmso): δ 13.56 (br s, 1H), 8.00 (t, 1H), 7.53 (t, 2H), 7.11 (t, 1H).
Quantity
61 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide, monohydrate
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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